molecular formula C23H34O2Sn B14340221 Tributyl[(naphthalene-1-carbonyl)oxy]stannane CAS No. 93674-02-3

Tributyl[(naphthalene-1-carbonyl)oxy]stannane

Cat. No.: B14340221
CAS No.: 93674-02-3
M. Wt: 461.2 g/mol
InChI Key: UPUMYPPMICBQJS-UHFFFAOYSA-M
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Description

Tributyl[(naphthalene-1-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a naphthalene-1-carbonyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in radical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(naphthalene-1-carbonyl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with naphthalene-1-carbonyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(naphthalene-1-carbonyl)oxy]stannane undergoes various types of chemical reactions, including:

    Reduction: The compound can participate in reduction reactions, often facilitated by radical initiators such as azobisisobutyronitrile (AIBN).

    Substitution: It can undergo nucleophilic substitution reactions where the naphthalene-1-carbonyl group is replaced by other nucleophiles.

    Oxidation: The tin center can be oxidized to higher oxidation states, although this is less common.

Common Reagents and Conditions

    Reduction: Common reagents include AIBN and light irradiation to initiate radical reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

Major Products Formed

    Reduction: The major products are typically hydrocarbons resulting from the cleavage of the tin-carbon bond.

    Substitution: The products depend on the nucleophile used, resulting in various organotin derivatives.

    Oxidation: Oxidized tin compounds, such as tin oxides or stannates, are formed.

Scientific Research Applications

Tributyl[(naphthalene-1-carbonyl)oxy]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in radical reactions, particularly in the synthesis of complex organic molecules.

    Biology: The compound’s ability to form stable radicals makes it useful in studying radical-mediated biological processes.

    Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl[(naphthalene-1-carbonyl)oxy]stannane involves the formation of tin-centered radicals. These radicals can initiate a variety of chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.

    Tributyltin chloride: Used as a precursor in the synthesis of other organotin compounds.

    Tributyltin oxide: Employed in the production of antifouling paints and as a catalyst.

Uniqueness

Tributyl[(naphthalene-1-carbonyl)oxy]stannane is unique due to the presence of the naphthalene-1-carbonyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in radical-mediated reactions where stability and selectivity are crucial.

Properties

CAS No.

93674-02-3

Molecular Formula

C23H34O2Sn

Molecular Weight

461.2 g/mol

IUPAC Name

tributylstannyl naphthalene-1-carboxylate

InChI

InChI=1S/C11H8O2.3C4H9.Sn/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;3*1-3-4-2;/h1-7H,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UPUMYPPMICBQJS-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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